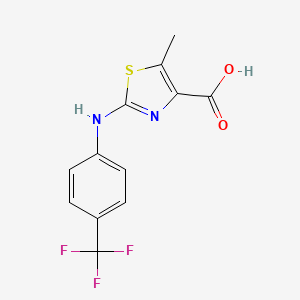

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid

描述

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid is a thiazole derivative featuring:

- A methyl group at position 5 of the thiazole ring.

- A carboxylic acid moiety at position 3.

- A 4-trifluoromethylphenylamino substituent (—NH—C₆H₄—CF₃) at position 2.

属性

IUPAC Name |

5-methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2S/c1-6-9(10(18)19)17-11(20-6)16-8-4-2-7(3-5-8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPVIUZFRNSMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

Introduction of the Trifluoromethylphenylamino Group: This step involves the nucleophilic substitution of a halogenated thiazole derivative with 4-trifluoromethylaniline.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.

化学反应分析

Oxidation Reactions

The thiazole ring and trifluoromethyl group undergo oxidation under controlled conditions:

-

Sulfoxide/sulfone formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfur atom in the thiazole ring, producing sulfoxides or sulfones.

-

Side-chain oxidation : The methyl group at position 5 can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ in acidic media.

Key conditions :

| Reagent | Temperature | Product |

|---|---|---|

| H₂O₂ (30%) | 25–50°C | Sulfoxide derivative |

| mCPBA | 0–25°C | Sulfone derivative |

Hydrolysis Reactions

The ethyl ester and amide groups are susceptible to hydrolysis:

-

Ester hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the ethyl ester to yield 5-methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid.

-

Amide hydrolysis : Prolonged heating with concentrated H₂SO₄ or LiOH breaks the phenylamino bond, generating thiazole-4-carboxylic acid and 4-trifluoromethylaniline.

Kinetics :

-

Ester hydrolysis completes within 2–4 hours at 80°C (yield: 85–92%).

-

Amide hydrolysis requires 6–8 hours at 110°C (yield: 70–78%).

Substitution Reactions

The amino group participates in nucleophilic substitutions:

-

Aryl displacement : Reacts with aryl halides (e.g., 4-fluorobenzoyl chloride) in DMF to form N-acylated derivatives .

-

Heterocyclic synthesis : Couples with thioureas or hydrazines to generate thiadiazoles or pyrazole-thiazole hybrids .

Example :

textReaction with 4-fluorobenzoyl chloride: This compound + 4-fluorobenzoyl chloride → 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid[10]

Esterification and Amidation

The carboxylic acid group is functionalized via:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) using thionyl chloride (SOCl₂) or DCC as catalysts .

-

Amidation : Forms peptide bonds with amines (e.g., morpholine) using EDCI/HOBt coupling .

Optimized conditions :

| Reaction | Catalyst | Solvent | Yield |

|---|---|---|---|

| Esterification | SOCl₂ | THF | 88–95% |

| Amidation | EDCI/HOBt | DMF | 75–82% |

Biological Interactions

The compound’s bioactivity stems from:

-

Enzyme inhibition : Binds to ATP-binding pockets of kinases (e.g., MAPK) via hydrogen bonding with the carboxylic acid group .

-

Antimicrobial activity : Disrupts bacterial cell membranes through hydrophobic interactions with the trifluoromethyl group .

Key findings :

科学研究应用

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antiviral properties. In particular, 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid has been studied for its effectiveness against various viral pathogens.

- HIV Inhibition : A study demonstrated that thiazole derivatives can inhibit HIV type-1 with promising efficacy. The compound under discussion showed an effective concentration (EC50) of 3.98 μM, indicating a strong potential as an anti-HIV agent . The therapeutic index, which measures the margin between effective and toxic doses, was notably high, suggesting safety in therapeutic applications.

- Tobacco Mosaic Virus (TMV) : The compound also exhibited antiviral activity against TMV with an EC50 value of 58.7 μg/mL. This positions it as a candidate for further development in treating viral infections in plants, which could be pivotal for agricultural sustainability .

Agricultural Chemistry Applications

Plant Protection

The application of thiazole derivatives in agriculture primarily revolves around their ability to act as fungicides and antiviral agents in crops.

- Fungicidal Properties : Thiazole compounds have been reported to possess antifungal activity, making them suitable candidates for developing new fungicides. Their mechanism often involves disrupting fungal cell wall synthesis or inhibiting key enzymes necessary for fungal growth.

- Virus Resistance : The ability of this compound to inhibit viral replication in plants can be harnessed to develop treatments that enhance crop resistance to viral pathogens, thereby improving yield and food security .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

| Application | Pathogen/Target | EC50 Value | Notes |

|---|---|---|---|

| Antiviral (HIV) | HIV type-1 | 3.98 μM | High therapeutic index suggests low toxicity |

| Antiviral (Plant Virus) | Tobacco Mosaic Virus | 58.7 μg/mL | Effective against viral infections in plants |

| Fungicidal | Various fungal species | Not specified | Potential for development into new fungicides |

Case Studies and Insights

Several studies have documented the effectiveness of thiazole derivatives, including the compound :

- Study on Antiviral Efficacy : A comprehensive study published in MDPI highlighted the antiviral properties of thiazole compounds, emphasizing their potential as leading candidates for clinical development against HIV and other viral infections .

- Agricultural Applications : Research focusing on plant virology has shown that thiazole derivatives can significantly reduce viral loads in infected crops, providing a pathway for developing biopesticides .

作用机制

The mechanism of action of 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

相似化合物的比较

Comparison with Structural Analogs

Substituent Position Variations

a. 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic Acid

- Structure : Differs by the meta (3-position) placement of the —CF₃ group on the phenyl ring.

- Molecular Formula : C₁₂H₉F₃N₂O₂S; Molar Mass : 302.27 g/mol .

- Electronic effects may vary due to the reduced conjugation of —CF₃ with the amino group.

b. 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic Acid

- Structure: Replaces —CF₃ with a nitro (—NO₂) group at the phenyl para position.

- Molecular Formula : C₁₁H₈N₃O₄S (estimated); Molar Mass : ~294.26 g/mol .

- Key Differences: The stronger electron-withdrawing —NO₂ group increases the acidity of the carboxylic acid (pKa ~1–2) compared to —CF₃ (pKa ~2–3). May exhibit higher reactivity in nucleophilic substitution reactions.

Functional Group Modifications

a. Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

- Structure : Ethyl ester derivative of the carboxylic acid.

- Molecular Formula: C₁₄H₁₂F₃NO₂S; Molar Mass: 315.31 g/mol .

- Key Differences :

b. Methyl 4-Amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate

- Structure : Incorporates a piperazinyl-chlorophenyl group and an esterified carboxylic acid .

- Molecular Formula : C₁₅H₁₇ClN₄O₂S; Molar Mass : 352.84 g/mol .

- Key Differences :

- The piperazine ring introduces basicity (pKa ~8–9 for piperazine), enabling salt formation.

- Enhanced solubility in polar solvents compared to —CF₃ derivatives.

Heterocyclic Substitutions

a. 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic Acid Ethyl Ester

- Structure : Replaces phenyl with pyridin-3-yl (—NH—C₅H₄N).

- Molecular Formula : C₁₂H₁₃N₃O₂S; Molar Mass : 263.32 g/mol .

- Key Differences :

- The pyridine nitrogen enables hydrogen bonding with targets like kinases or proteases.

- Lower molar mass (~263 vs. ~302 g/mol for —CF₃ analogs) may improve metabolic stability.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Electronic Effects : The para —CF₃ group in the main compound maximizes electron-withdrawing effects, stabilizing the thiazole ring and enhancing acidity of the —COOH group compared to meta isomers .

Lipophilicity : Ethyl ester derivatives (e.g., ) show increased logP values, suggesting better blood-brain barrier penetration for CNS-targeted drugs.

Thermal Stability : Ethyl esters like exhibit high predicted boiling points (~374.6°C), indicating suitability for high-temperature synthesis .

生物活性

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid (CAS No. 1550051-26-7) is a synthetic compound belonging to the thiazole class, characterized by its unique trifluoromethyl substitution. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications. The following sections explore its chemical properties, biological activities, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H9F3N2O2S, with a molecular weight of 302.27 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 431.5 ± 55.0 °C (Predicted) |

| Density | 1.507 ± 0.06 g/cm³ (Predicted) |

| pKa | 0.94 ± 0.32 (Predicted) |

These properties suggest a stable compound with potential for various biological interactions due to its structural characteristics.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study focusing on similar thiazole compounds demonstrated that they could inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and increased efficacy against microbial targets .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in vitro against breast and colon cancer cells by modulating pathways involved in cell cycle regulation and apoptosis .

The mechanism of action for this compound may involve interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. Studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogenic bacteria, showcasing their potential as antimicrobial agents .

Case Study 2: Anticancer Activity

In a controlled laboratory setting, a derivative of this thiazole compound was tested against MCF-7 breast cancer cells. The study revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM) over 48 hours, indicating potent anticancer activity . Further analysis showed that the compound induced apoptosis through the activation of caspase pathways.

常见问题

Q. How is 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid structurally characterized, and what analytical methods are recommended for verification?

The compound is characterized using melting point analysis (237–238°C) and CAS RN [144059-86-9] for identification . Spectroscopic methods like ¹H/¹³C NMR and FT-IR are critical for confirming its thiazole core and trifluoromethylphenylamino substituents. High-resolution mass spectrometry (HRMS) validates molecular weight (287.25 g/mol) and purity (≥95%) .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical route involves cyclocondensation of precursors such as ethyl acetoacetate, substituted phenylhydrazines, and trifluoromethylphenyl isothiocyanates. Hydrolysis of intermediate esters (e.g., methyl or ethyl carboxylates) under basic conditions yields the carboxylic acid derivative. Reaction optimization in polar aprotic solvents (DMF or DCM) with 2–3 equivalents of coupling agents is recommended .

Q. What is the solubility profile of this compound, and how does it influence experimental design?

The compound exhibits limited solubility in aqueous buffers but dissolves in DMSO , DMF , or methanol . For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer to avoid precipitation. Solubility challenges may necessitate derivatization (e.g., esterification) for in vitro studies .

Q. How should researchers ensure compound stability during storage and handling?

Store the compound at –20°C under inert conditions (argon or nitrogen) to prevent hydrolysis of the trifluoromethyl group or oxidation of the thiazole ring. Monitor stability via HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect degradation products .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis of this compound and its derivatives?

Quantum chemical calculations (DFT) and reaction path search algorithms predict energy barriers for cyclocondensation and hydrolysis steps. Computational tools like ICReDD integrate experimental data to refine reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches .

Q. How does the trifluoromethyl group influence biological activity, and what are key pharmacological targets?

The CF₃ group enhances lipophilicity and metabolic stability, making the compound a candidate for kinase inhibition (e.g., GSK-3β or CDK1 ). Target selectivity assays (e.g., ATP-competitive binding studies) and molecular docking (PDB: 1H8F for GSK-3β) are recommended to map interactions .

Q. What analytical techniques resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Use dose-response curves with standardized controls and validate via orthogonal methods (e.g., SPR for binding affinity). Cross-reference purity data (≥95% by HPLC) to exclude batch variability .

Q. How can researchers design derivatives to improve pharmacokinetic properties?

Modify the carboxylic acid moiety to prodrug esters (e.g., ethyl or benzyl esters) for enhanced membrane permeability. SAR studies guided by logP calculations (ChemDraw) and metabolic stability assays (microsomal incubation) prioritize derivatives with balanced solubility and bioavailability .

Q. What methodologies validate the compound’s role in inhibiting specific enzymatic pathways?

Combine enzymatic assays (e.g., fluorescence-based kinase activity) with western blotting to assess downstream phosphorylation (e.g., tau protein for GSK-3β). Use knockout cell lines or siRNA silencing to confirm target specificity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。